![molecular formula C11H24N2O3S3 B12534315 Thiourea, N-[4-(methylsulfinyl)butyl]-N'-[4-(methylsulfonyl)butyl]- CAS No. 678163-62-7](/img/structure/B12534315.png)
Thiourea, N-[4-(methylsulfinyl)butyl]-N'-[4-(methylsulfonyl)butyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-[4-(methylsulfinyl)butyl]-N’-[4-(methylsulfonyl)butyl]- is an organosulfur compound with a unique structure that includes both sulfinyl and sulfonyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-[4-(methylsulfinyl)butyl]-N’-[4-(methylsulfonyl)butyl]- typically involves the reaction of thiourea with appropriate alkylating agents. One common method includes the reaction of thiourea with 4-(methylsulfinyl)butyl chloride and 4-(methylsulfonyl)butyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, N-[4-(methylsulfinyl)butyl]-N’-[4-(methylsulfonyl)butyl]- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfinyl group or a thiol group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thiol or sulfinyl derivatives.
Substitution: Formation of substituted thiourea derivatives.
Applications De Recherche Scientifique
Thiourea, N-[4-(methylsulfinyl)butyl]-N’-[4-(methylsulfonyl)butyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways involving sulfur metabolism.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, dyes, and other materials where sulfur-containing compounds are required.
Mécanisme D'action
The mechanism of action of Thiourea, N-[4-(methylsulfinyl)butyl]-N’-[4-(methylsulfonyl)butyl]- involves its interaction with molecular targets through its sulfur-containing functional groups. These interactions can lead to the inhibition of enzymes or the modulation of biological pathways. The compound’s sulfinyl and sulfonyl groups can form strong bonds with metal ions and other electrophilic centers, making it effective in various catalytic and inhibitory roles.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea: A simpler analog without the sulfinyl and sulfonyl groups.
N,N’-bis[4-(methylsulfinyl)butyl]thiourea: Similar structure but lacks the sulfonyl group.
N,N’-bis[4-(methylsulfonyl)butyl]thiourea: Similar structure but lacks the sulfinyl group.
Uniqueness
Thiourea, N-[4-(methylsulfinyl)butyl]-N’-[4-(methylsulfonyl)butyl]- is unique due to the presence of both sulfinyl and sulfonyl groups, which provide distinct chemical reactivity and potential applications. This dual functionality allows for a broader range of chemical transformations and interactions compared to its simpler analogs.
Propriétés
Numéro CAS |
678163-62-7 |
|---|---|
Formule moléculaire |
C11H24N2O3S3 |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
1-(4-methylsulfinylbutyl)-3-(4-methylsulfonylbutyl)thiourea |
InChI |
InChI=1S/C11H24N2O3S3/c1-18(14)9-5-3-7-12-11(17)13-8-4-6-10-19(2,15)16/h3-10H2,1-2H3,(H2,12,13,17) |
Clé InChI |
YBTBBHOBSCNOBK-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)CCCCNC(=S)NCCCCS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-Deoxy-5-[5-oxo-5-(pyren-1-yl)pent-1-yn-1-yl]uridine](/img/structure/B12534233.png)
![5-[(2-Chlorophenyl)methoxy]pyrimidine-2,4-diamine](/img/structure/B12534239.png)
![4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chloro-1-(2-iodoethyl)benzene](/img/structure/B12534244.png)
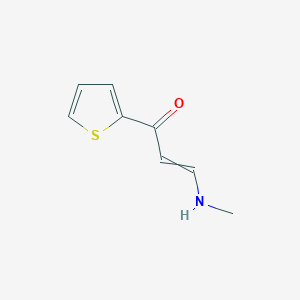

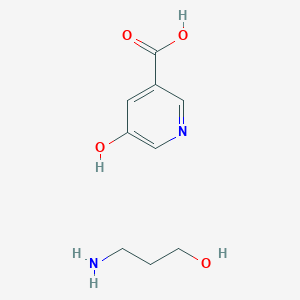


![4-{[(1-Phenylethylidene)amino]oxy}benzaldehyde](/img/structure/B12534289.png)
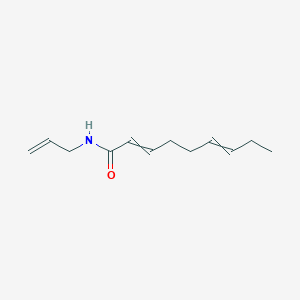
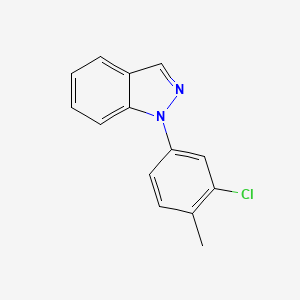
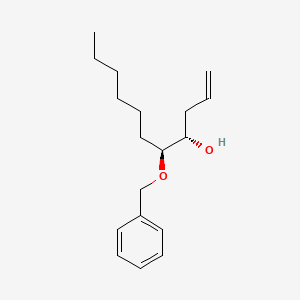
![4,8-Methano-1H-cycloocta[B]pyrrole](/img/structure/B12534318.png)
![Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate](/img/structure/B12534320.png)
